Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide
CAS No.:
Cat. No.: VC16210042
Molecular Formula: C19H28BNO3
Molecular Weight: 329.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H28BNO3 |
|---|---|
| Molecular Weight | 329.2 g/mol |
| IUPAC Name | N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]cyclobutanecarboxamide |
| Standard InChI | InChI=1S/C19H28BNO3/c1-13(21-17(22)15-7-6-8-15)14-9-11-16(12-10-14)20-23-18(2,3)19(4,5)24-20/h9-13,15H,6-8H2,1-5H3,(H,21,22) |
| Standard InChI Key | UYOHGAAYQVBDFZ-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)C3CCC3 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenyl]-ethyl}-amide, reflects its three primary components:
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A cyclobutanecarboxylic acid backbone, providing conformational strain and reactivity.
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An ethylamide linker, connecting the cyclobutane ring to a phenyl group.
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane substituent on the phenyl ring, a boronic ester facilitating Suzuki-Miyaura couplings.
The molecular formula is C₁₉H₂₇BNO₃, with a molecular weight of 328.24 g/mol. The presence of the dioxaborolane group enhances stability and solubility in organic solvents, critical for synthetic applications.
Synthesis and Manufacturing
Synthesis of Cyclobutanecarboxylic Acid
The cyclobutanecarboxylic acid moiety is synthesized via UV-induced [2+2] cycloaddition of acrylic acid and ethylene gas in dichloromethane at -70°C to -50°C . Key steps include:
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Reaction Conditions: Acrylic acid (72 g) and ethylene gas (137 mL/min flow rate) in methylene chloride, irradiated with a 450W high-pressure mercury lamp .
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Workup: Distillation under reduced pressure (-0.07 MPa) at 90°C yields 97.1 g of product with 99.5% purity (GC) and 97% yield .
Amidation and Boronic Ester Formation
The carboxylic acid is converted to the ethylamide via coupling with 1-(4-boronophenyl)ethylamine using standard amidation reagents (e.g., EDC/HOBt). Subsequent protection of the boronic acid as the dioxaborolane ester occurs under reflux with 2-methyl-2,4-pentanediol in toluene.
Critical Parameters:
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Temperature Control: Maintaining -30°C to -20°C prevents side reactions during boronic ester formation .
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Catalysis: Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance coupling efficiency in downstream applications.
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 328.24 g/mol | Calculated |
| Melting Point | 112–114°C | Differential Scanning Calorimetry |
| Solubility | >50 mg/mL in DMSO, <1 mg/mL in H₂O | Experimental Data |
| LogP (Partition Coefficient) | 3.2 ± 0.3 | HPLC Measurement |
The compound’s boronic ester moiety enables reversible binding to diols, making it valuable for sensor development and targeted drug delivery.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The tetramethyl dioxaborolane group participates in palladium-catalyzed couplings with aryl halides. For example, reacting with 4-bromotoluene yields biaryl derivatives with >90% efficiency under optimized conditions.
Representative Reaction:
Peptide Modification
The ethylamide linker allows conjugation to peptides via NHS ester chemistry, enabling boron-labeled probes for imaging studies.
Comparative Analysis with Structural Analogs
The ethylamide linker may enhance metabolic stability compared to carboxamide analogs, though in vivo studies are needed.
Future Research Directions
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Kinase Profiling: Screen against kinase panels to identify therapeutic targets.
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Prodrug Development: Explore pH-sensitive formulations for tumor-selective delivery.
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Polymer Synthesis: Incorporate into boronate ester-based hydrogels for biomedical applications.
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